ZL170 is a small-molecule oxindole compound identified for its potential therapeutic applications, particularly in oncology. It was isolated from the dry whole bodies of the cockroach species Periplaneta americana and has been characterized as a dual inhibitor of the transforming growth factor beta and bone morphogenetic protein signaling pathways. The chemical formula for ZL170 is , with a molecular weight of approximately 269.26 g/mol .
ZL170 is derived from natural sources, specifically from Periplaneta americana, which has been noted for its diverse biological activities. This compound falls under the classification of oxindole derivatives, a group known for various pharmacological properties, including anti-cancer effects. The specific structural designation of ZL170 is (E)-3-(3,4-dihydroxybenzylidene)-5-hydroxyindolin-2-one .
The synthesis of ZL170 can be achieved through both natural extraction and total synthesis methods. The total synthesis involves several steps that typically include the formation of the oxindole core followed by functionalization to introduce the hydroxyl groups at specific positions on the aromatic ring. The detailed synthetic pathway has been documented, showcasing the purity and characterization of both naturally extracted and synthesized forms of ZL170 .
ZL170 exhibits significant reactivity towards various biological targets, particularly in inhibiting kinase activity associated with TGFβ and BMP pathways. The compound's mechanism involves competitive inhibition where it binds to ATP-binding sites on receptor kinases, thus preventing downstream signaling that promotes tumor progression .
The mechanism by which ZL170 exerts its anti-cancer effects involves modulation of signaling pathways critical for tumor growth and metastasis. By inhibiting TGFβ/BMP signaling, ZL170 alters the tumor microenvironment, leading to reduced extracellular matrix deposition and diminished stromal cell infiltration.
ZL170 has shown promise as a therapeutic agent in scientific research, particularly in cancer treatment strategies targeting triple-negative breast cancer (TNBC) and other advanced metastatic cancers. Its ability to inhibit key signaling pathways makes it a candidate for combination therapies with existing cytotoxic agents.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3